molecular formula C7H14N2O2 B2782262 N1,N3-Diethylmalonamide CAS No. 10570-32-8

N1,N3-Diethylmalonamide

Cat. No.: B2782262
CAS No.: 10570-32-8
M. Wt: 158.201
InChI Key: YMTUEKLZYBEJSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-diethylpropanediamide can be synthesized through the reaction of propionyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3CH2COCl+2C2H5NH2CH3CH2CON(C2H5)2+HCl\text{CH}_3\text{CH}_2\text{COCl} + 2 \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CON(C}_2\text{H}_5\text{)}_2 + \text{HCl} CH3​CH2​COCl+2C2​H5​NH2​→CH3​CH2​CON(C2​H5​)2​+HCl

Industrial Production Methods

On an industrial scale, the production of N,N’-diethylpropanediamide may involve continuous flow processes to ensure efficient mixing and reaction of the reactants. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Propionic acid derivatives.

    Reduction: Diethylamine derivatives.

    Substitution: Various N-substituted propionamides.

Scientific Research Applications

N,N’-diethylpropanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N’-diethylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the nitrogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropanediamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-diethylacetamide: Similar structure but with an acetamide group instead of a propionamide group.

    N,N-dibenzylpropanediamide: Similar structure but with benzyl groups instead of ethyl groups.

Uniqueness

N,N’-diethylpropanediamide is unique due to its specific ethyl substitutions, which can affect its chemical reactivity and biological activity. The presence of ethyl groups can enhance its solubility in organic solvents and influence its interaction with biological targets compared to its methyl or benzyl analogs.

Properties

IUPAC Name

N,N'-diethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUEKLZYBEJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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